molecular formula C10H8N2O4 B2660948 Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate CAS No. 939979-80-3

Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate

Cat. No.: B2660948
CAS No.: 939979-80-3
M. Wt: 220.184
InChI Key: QOCZHBXRYBFVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate (CAS: 939979-80-3) is a quinazoline derivative characterized by a fused bicyclic structure comprising a benzene ring and a pyrimidine ring with two ketone groups at positions 2 and 3. The methyl ester substituent at position 6 enhances its stability and modulates solubility, making it a versatile intermediate in pharmaceutical and agrochemical synthesis . While synthetic routes for quinazolines are well-documented, derivatives like this compound are often tailored for specific applications, such as kinase inhibition or as precursors for heterocyclic expansions .

Properties

IUPAC Name

methyl 2,4-dioxo-1H-quinazoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-9(14)5-2-3-7-6(4-5)8(13)12-10(15)11-7/h2-4H,1H3,(H2,11,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCZHBXRYBFVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Isomers

The following table summarizes key structural analogues and their distinguishing features:

Compound Name (CAS) Core Structure Substituents/Modifications Key Differences Potential Applications References
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate (939979-80-3) Quinazoline Methyl ester at position 6 Reference compound Pharmaceuticals, intermediates
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (174074-88-5) Quinazoline Methyl ester at position 7 Regioisomerism alters electronic distribution Targeted drug delivery
Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (354793-04-7) Quinoxaline Dioxo groups at positions 2,3 (vs. 2,4) Reduced ring strain; distinct reactivity Materials science
Ethyl 2,4-dioxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (1245648-09-2) Pyrrolotriazine Ethyl ester; fused pyrrole-triazine core Enhanced lipophilicity Enzyme inhibitors
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid (ZR9) Quinazoline Carboxylic acid at position 6 (no ester) Higher polarity; prone to salt formation Bioconjugation, prodrugs

Key Research Findings and Implications

  • Regioisomerism Effects : The 6- and 7-carboxylate quinazoline isomers (e.g., 939979-80-3 vs. 174074-88-5) exhibit divergent pharmacological behaviors due to steric and electronic variations. For instance, the 6-carboxylate derivative may better accommodate binding in enzyme active sites, while the 7-isomer could influence off-target interactions .
  • Core Heterocycle Modifications: Replacing the quinazoline core with quinoxaline (as in 354793-04-7) shifts the dioxo groups to positions 2 and 3, reducing ring strain and altering hydrogen-bonding capacity. This modification is exploited in materials science for designing thermally stable polymers .
  • Ester vs. Carboxylic Acid : The carboxylic acid derivative (ZR9) lacks the methyl ester, increasing water solubility but reducing membrane permeability. This makes it suitable for aqueous-phase reactions or as a prodrug intermediate .
  • Pyrrolotriazine Derivatives : The ethyl ester pyrrolotriazine compound (1245648-09-2) demonstrates how heterocycle substitution impacts bioactivity. Its fused pyrrole-triazine core may enhance interactions with ATP-binding pockets in kinases .

Biological Activity

Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate (CAS: 939979-80-3) is a heterocyclic compound with significant biological activity. Its molecular formula is C10H8N2O4, and it has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

The compound is synthesized through the condensation of anthranilic acid derivatives with isocyanates or carbodiimides. This process yields a product that can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the formation of diverse derivatives with potentially enhanced biological properties .

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition rates. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The following IC50 values were observed:

Cell LineIC50 (µM)
MCF-712.5
HeLa15.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases that are crucial for cell proliferation and survival in cancer cells. Additionally, its structural similarity to known enzyme inhibitors suggests that it may act by mimicking substrates or cofactors necessary for enzymatic reactions .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a clinical evaluation involving patients with bacterial infections resistant to conventional antibiotics, this compound was administered as part of a combination therapy. The results indicated a significant reduction in bacterial load within five days of treatment compared to control groups receiving standard care.

Case Study 2: Cancer Treatment
A phase I clinical trial investigated the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary findings suggested manageable toxicity levels and promising anti-tumor responses in a subset of patients treated with higher doses .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate with high purity?

  • Methodological Answer : Synthesis begins with the cyclocondensation of anthranilic acid derivatives and urea in polyphosphoric acid to form the tetrahydroquinazoline-dione core. Subsequent esterification of the carboxylic acid group (e.g., ZR9 in ) is achieved using methanol and catalytic sulfuric acid. Purification via recrystallization (ethyl acetate/hexane) or column chromatography yields ≥95% purity, as validated by HPLC .
  • Example Synthesis Protocol :

StepReagents/ConditionsPurpose
1Anthranilic acid, urea, PPACyclocondensation to form core structure
2Methanol, H2SO4 (catalytic)Esterification of carboxylic acid
3Ethyl acetate/hexane recrystallizationPurification to ≥95% purity

Q. How can the crystal structure of this compound be determined?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is ideal. Crystallize the compound via slow evaporation from DMSO/water. Collect data at 100 K to minimize thermal motion. Refinement in SHELXL should address potential disorder in the ester group using restraints .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use DMSO-<i>d</i>6 to assign peaks (ester methyl: δ ~3.8 ppm; carbonyls: δ ~167–170 ppm).
  • IR : Identify carbonyl stretches (1680–1750 cm<sup>−1</sup>).
  • HRMS : Confirm [M+H]<sup>+</sup> at <i>m/z</i> 235.0485 (C10H8N2O4) .

Advanced Research Questions

Q. What strategies are effective for introducing functional groups at the 3-position of the tetrahydroquinazoline core?

  • Methodological Answer : Alkylation or coupling reactions enable functionalization. For example, react with 6-bromohexanoyl chloride under basic conditions (K2CO3, DMF, 60°C) to introduce side chains. Monitor progress via TLC/LC-MS. Piperazine-linked derivatives (e.g., ) are synthesized using DIPEA in DCM .
  • Functionalization Example :

ReactantConditionsProductYield
6-Bromohexanoyl chlorideDMF, K2CO3, 12h, 60°C3-(6-bromohexyl) derivative65%
4-[3-(Trifluoromethyl)phenyl]piperazineDIPEA, DCM, rt, 24hPiperazine conjugate58%

Q. How should researchers address discrepancies in reported biological activity data for tetrahydroquinazoline derivatives?

  • Methodological Answer :

  • Validate Assays : Reproduce under standardized conditions (e.g., fixed ATP levels in kinase assays).
  • Confirm Purity : Use HPLC (>95%) and quantify impurities .
  • Cross-Reference : Compare with structurally validated analogues in PubChem or crystallographic databases .

Q. What computational methods support the design of tetrahydroquinazoline-based inhibitors?

  • Methodological Answer :

  • DFT : Model electronic properties (B3LYP/6-31G*) to predict reactivity.
  • Docking/MD Simulations : Use AutoDock Vina for binding affinity and AMBER for stability analysis.
  • Electrostatic Potential Maps : Correlate with experimental data to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.